molecular formula C12H10ClN3O B8685981 3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide

3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide

Cat. No.: B8685981
M. Wt: 247.68 g/mol
InChI Key: GHVOQHCROHSCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H10ClN3O. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound features an amino group, a chlorophenyl group, and an isonicotinamide moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide typically involves the reaction of 4-chloroaniline with isonicotinic acid or its derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide is unique due to the presence of both the amino and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

3-amino-N-(4-chlorophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H10ClN3O/c13-8-1-3-9(4-2-8)16-12(17)10-5-6-15-7-11(10)14/h1-7H,14H2,(H,16,17)

InChI Key

GHVOQHCROHSCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-(N-tert-butoxycarbonylamino)-N-(4-chlorophenyl)-pyridine-4-carboxamide (552 mg, 1.59 mmol) was added trifluoroacetic acid (3 mL, 38.95 mmol). After stirring for 10 min, the reaction mixture was concentrated, diluted with CH2Cl2, washed with satd Na2CO3, dried (Na2SO4) and concentrated to give the title compound (367 mg, 93%) as a pale yellow solid.
Name
3-(N-tert-butoxycarbonylamino)-N-(4-chlorophenyl)-pyridine-4-carboxamide
Quantity
552 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
93%

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